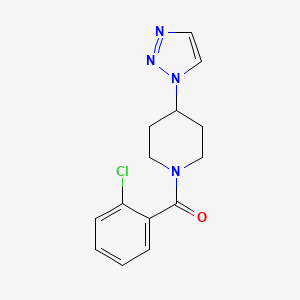![molecular formula C19H17FN2O5S2 B6521028 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896310-33-1](/img/structure/B6521028.png)
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound with a multifaceted structure comprising various functional groups like sulfonyl, furan, and thiophene. These groups contribute to its complex reactivity and potential utility in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. Key steps may include the sulfonylation of a 4-fluorobenzene derivative, furan and thiophene functionalization, and subsequent coupling reactions.
Sulfonylation: Reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to introduce the sulfonyl group.
Furan Functionalization: Formation of a furan-2-yl derivative using furan and appropriate reagents, possibly involving halogenation and Grignard reactions.
Coupling Reactions: Stepwise coupling of the functionalized groups under catalytic conditions, using reagents like palladium catalysts and specific ligands to ensure selectivity.
Industrial Production Methods
Industrial-scale production might involve optimized versions of the synthetic steps mentioned above, utilizing continuous flow reactors and automated systems to enhance yield and purity. Additionally, green chemistry principles might be employed to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidative transformations, particularly at the furan and thiophene moieties, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions, perhaps involving the sulfonyl group or other reducible sites within the molecule, could yield various derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to diverse substituted products.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromates, or hydrogen peroxide under acidic or basic conditions.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under suitable conditions, using catalysts such as Lewis acids or bases.
Major Products
Oxidized derivatives such as furan oxides and thiophene sulfoxides.
Reduced products including amine derivatives and alcohols.
Substituted compounds with varied functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in organic synthesis, aiding the construction of more complex molecules.
Catalysis: Potential use as a ligand or catalytic agent in various organic reactions.
Biology
Biological Probes: Its distinct structure may be utilized in the design of probes for biological imaging and assays.
Medicine
Drug Development: Exploration in medicinal chemistry for its activity against certain biological targets, possibly influencing pathways related to inflammation or cancer.
Industry
Material Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The sulfonyl group and aromatic moieties enable binding to active sites, potentially inhibiting or modulating the function of biological molecules. Pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Comparing N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide with similar compounds reveals its unique features:
N'-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Replacement of the fluorine atom with a methyl group results in altered electronic properties and reactivity.
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Chlorine substitution changes steric and electronic characteristics, impacting interaction with biological targets.
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(methyl)ethanediamide:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its preparation, reactivity, and applications make it a valuable subject of study, promising new insights and innovations across multiple disciplines.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-1-9-27-16)12-22-19(24)18(23)21-11-14-3-2-10-28-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTSYLXKWLTAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide](/img/structure/B6520954.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520959.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide](/img/structure/B6520966.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520967.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide](/img/structure/B6520971.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6520987.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521006.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B6521009.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521021.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521031.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B6521035.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6521039.png)

![3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B6521046.png)
